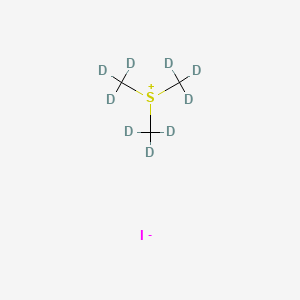

Iodure de triméthyl-D9-sulfonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethyl-D9-sulfonium iodide is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of trimethylsulfonium iodide, where the hydrogen atoms are replaced with deuterium (D9), making it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .

Applications De Recherche Scientifique

Trimethyl-D9-sulfonium iodide is widely used in scientific research due to its unique properties:

NMR Studies: The deuterium atoms make it an excellent internal standard for NMR spectroscopy, providing accurate and reliable data.

Analytical Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.

Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications

Mécanisme D'action

Target of Action

Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Trimethyl-D9-sulfonium iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of Trimethyl-D9-sulfonium iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .

Result of Action

The primary result of Trimethyl-D9-sulfonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.

Action Environment

The action of Trimethyl-D9-sulfonium iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .

Analyse Biochimique

Biochemical Properties

Trimethyl-D9-sulfonium iodide is known to play a role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent, and is used to prepare epoxides

Molecular Mechanism

Trimethyl-D9-sulfonium iodide exerts its effects at the molecular level through its conversion to dimethyloxosulfonium methylide . This compound can react with the carbonyl group of ketones to form epoxides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethyl-D9-sulfonium iodide can be synthesized by reacting trimethylsulfonium iodide with deuterated methyl iodide (CD3I). The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The reaction is as follows:

(CD3)2S+CD3I→[(CD3)3S]+I−

Industrial Production Methods: In industrial settings, the production of trimethyl-D9-sulfonium iodide involves large-scale reactions under controlled conditions. The use of deuterated reagents ensures the incorporation of deuterium atoms, which is crucial for its application in NMR studies .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethyl-D9-sulfonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH^-), cyanide ions (CN^-), and thiolate ions (RS^-).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Substituted Sulfonium Compounds: Formed through nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

- Trimethylsulfonium iodide

- Trimethylsulfoxonium iodide

- Dimethylsulfonium methylide

Uniqueness: Trimethyl-D9-sulfonium iodide is unique due to the presence of deuterium atoms, which enhance its utility in NMR studies and other analytical applications. The deuterium labeling provides distinct advantages in tracing and studying complex chemical and biological processes .

Activité Biologique

Trimethyl-D9-sulfonium iodide (CAS Number: 106776-17-4) is a stable isotope-labeled compound derived from trimethylsulfonium iodide, where hydrogen atoms are replaced with deuterium. This unique labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and analytical chemistry. Understanding its biological activity is crucial for its application in biochemical research and industrial processes.

Trimethyl-D9-sulfonium iodide primarily interacts with carbonyl compounds, specifically ketones and aldehydes, through a reaction mechanism known as the Corey-Chaykovsky reaction. This process leads to the formation of epoxides from carbonyl substrates, which are significant intermediates in organic synthesis.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the generation of a ylide from trimethyl-D9-sulfonium iodide in the presence of a strong base. The ylide subsequently reacts with carbonyl compounds to form epoxides, which can be further transformed into various functional groups.

Trimethyl-D9-sulfonium iodide serves as a precursor for generating dimethyloxosulfonium methylide when reacted with sodium hydride. This conversion is essential for studying metabolic pathways and enzyme mechanisms, making it a valuable tool in biochemical research.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution Reactions : The iodide ion can be replaced by various nucleophiles.

- Oxidation Reactions : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodide by nucleophiles | Substituted sulfonium compounds |

| Oxidation | Conversion to sulfoxides or sulfones | Sulfoxides, sulfones |

Applications in Scientific Research

Trimethyl-D9-sulfonium iodide is widely utilized in various fields due to its unique properties:

- NMR Studies : The presence of deuterium provides an excellent internal standard for NMR spectroscopy, facilitating accurate data collection.

- Analytical Chemistry : It acts as a reference material in mass spectrometry and other analytical techniques.

- Biological Studies : The compound aids in tracing metabolic pathways and studying enzyme mechanisms, particularly in drug metabolism and pharmacokinetics.

- Industrial Applications : It is used in synthesizing deuterated compounds for pharmaceutical and agrochemical industries.

Case Studies

- NMR Spectroscopy : In studies involving metabolic tracing, Trimethyl-D9-sulfonium iodide has been used to analyze the metabolism of carbonyl compounds in biological systems. Its deuterated form allows researchers to monitor reactions without interfering with the natural abundance of hydrogen isotopes.

- Enzyme Mechanism Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that it can influence the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Propriétés

IUPAC Name |

tris(trideuteriomethyl)sulfanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.